molecular formula C23H17BrFN3O4 B2970497 7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533876-92-5

7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2970497
CAS No.: 533876-92-5
M. Wt: 498.308
InChI Key: DUDYELDRGCZDMA-UHFFFAOYSA-N
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Description

7-Bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic benzodiazepine derivative with a complex substitution pattern. The core structure consists of a diazepine ring fused to a benzene moiety. Key features include:

  • Bromine at position 7 on the benzodiazepine ring.
  • A 4-fluorophenyl group at position 3.
  • A 2-methyl-3-nitrobenzoyl substituent at position 2.

Properties

IUPAC Name

7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrFN3O4/c1-13-17(3-2-4-20(13)28(31)32)23(30)27-12-21(29)26-19-10-7-15(24)11-18(19)22(27)14-5-8-16(25)9-6-14/h2-11,22H,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDYELDRGCZDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a member of the benzodiazepine class, which is known for its psychoactive properties. This article examines the biological activity of this compound, focusing on its interactions with biological receptors, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H17BrFNO3\text{C}_{18}\text{H}_{17}\text{BrF}\text{N}\text{O}_{3}

This structure includes a bromine atom at the 7th position and a fluorophenyl group at the 5th position of the benzodiazepine ring. The presence of a nitro group enhances its biological activity.

GABA Receptor Interaction : The primary mechanism through which benzodiazepines exert their effects is via modulation of the GABAA_A receptor. This compound has been shown to enhance GABAergic transmission, leading to sedative and anxiolytic effects. Research indicates that it binds to the benzodiazepine site on GABAA_A receptors, facilitating increased chloride ion influx and resulting in neuronal hyperpolarization.

Anticonvulsant Effects

Studies have demonstrated that derivatives of benzodiazepines exhibit significant anticonvulsant activity. For instance, compounds with similar structures have been tested in animal models for their ability to prevent seizures induced by various stimuli. The compound has shown promise in preliminary studies as a potential anticonvulsant agent due to its ability to modulate GABA receptor activity effectively.

Anxiolytic Properties

Research has indicated that benzodiazepines are effective in reducing anxiety symptoms. The specific compound is being investigated for its anxiolytic properties through behavioral assays in rodent models. These studies typically measure parameters such as time spent in open arms during an elevated plus maze test, which correlates with anxiety levels.

Case Studies

  • Study on GABA Modulation : A study published in Journal of Medicinal Chemistry demonstrated that a series of benzodiazepine derivatives exhibited varying degrees of GABAA_A receptor modulation. The compound was found to have a moderate efficacy compared to standard anxiolytics like diazepam .
  • Anticonvulsant Activity : In a controlled trial involving animal models, the compound was administered at different dosages to assess its anticonvulsant potential. Results indicated a dose-dependent reduction in seizure frequency, suggesting significant therapeutic potential .

Comparative Analysis with Other Benzodiazepines

Compound NameGABA Receptor AffinityAnxiolytic EfficacyAnticonvulsant Efficacy
DiazepamHighHighModerate
LorazepamVery HighVery HighHigh
7-Bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one ModerateModerateSignificant

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

7-Bromo-4-(3,4-diethoxybenzoyl)-5-(4-fluorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one (C076-0151)

  • Substituent Differences : The benzoyl group at position 4 is 3,4-diethoxybenzoyl instead of 2-methyl-3-nitrobenzoyl.
  • Impact :
    • Higher molecular weight (527.39 vs. 527.39; identical formula but different substituents).
    • Increased logP (4.72 vs. ~3.8 for nitro-containing analogues) due to ethoxy groups .

7-Methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

  • Substituent Differences : Methyl replaces bromine at position 7; phenyl replaces 4-fluorophenyl at position 4.
  • Impact :
    • Reduced halogen-mediated lipophilicity (lower logP).
    • Altered receptor-binding affinity due to the absence of fluorine’s electron-withdrawing effects .

7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Phenazepam)

  • Substituent Differences : 2'-chlorophenyl at position 5 instead of 4-fluorophenyl; lacks the 4-benzoyl group.
  • Impact :
    • Retains GABAA receptor modulation but with lower potency than fluorinated derivatives.
    • Clinical use as an anxiolytic and anticonvulsant, but higher risk of sedation .

Physicochemical and Pharmacological Data

Compound Name Substituents (Position) Molecular Weight logP Biological Activity
Target Compound 7-Br, 5-(4-FPh), 4-(2-Me-3-NO₂Bz) 527.39 4.72 Not reported (structural novelty)
C076-0151 7-Br, 5-(4-FPh), 4-(3,4-EtO-Bz) 527.39 4.72 Unknown (experimental)
7-Methyl-4-(2-Me-3-NO₂Bz)-5-Ph 7-Me, 5-Ph, 4-(2-Me-3-NO₂Bz) 417.44 ~3.5 Uncharacterized
Phenazepam 7-Br, 5-(2-ClPh) 351.63 2.54 GABAA modulation, sedative

Functional Group Analysis

  • 4-Fluorophenyl (Position 5) : Improves bioavailability and receptor affinity via hydrophobic and electronic effects .
  • Bromine (Position 7) : Increases molecular weight and lipophilicity, possibly prolonging half-life compared to chlorine analogues (e.g., 7-chloro derivatives in ).

Metabolic and Toxicity Profiles

  • Limited data exist for the target compound. However, structurally related benzodiazepines (e.g., Phenazepam) undergo hepatic metabolism via cytochrome P450 enzymes, producing hydroxylated or demethylated metabolites .
  • The 2-methyl-3-nitrobenzoyl group may introduce unique metabolic pathways, such as nitro-reduction or methyl oxidation, which could affect toxicity .

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